molecular formula C13H19Cl2NO2S B12678744 N,N-Bis(2-chloropropyl)-p-toluenesulphonamide CAS No. 83898-38-8

N,N-Bis(2-chloropropyl)-p-toluenesulphonamide

Cat. No.: B12678744
CAS No.: 83898-38-8
M. Wt: 324.3 g/mol
InChI Key: FQOGAIVBWOJCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloropropyl)-p-toluenesulphonamide typically involves the reaction of p-toluenesulfonyl chloride with 2-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or distillation to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as chromatography or solvent extraction to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloropropyl)-p-toluenesulphonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-bis(2-chloropropyl)-p-toluenesulphonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(2-chloropropyl)-p-toluenesulphonamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-chloroethyl)-p-toluenesulphonamide
  • N,N-bis(2-chloropropyl)-benzenesulphonamide
  • N,N-bis(2-chloropropyl)-m-toluenesulphonamide

Uniqueness

N,N-bis(2-chloropropyl)-p-toluenesulphonamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific research applications .

Properties

CAS No.

83898-38-8

Molecular Formula

C13H19Cl2NO2S

Molecular Weight

324.3 g/mol

IUPAC Name

N,N-bis(2-chloropropyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H19Cl2NO2S/c1-10-4-6-13(7-5-10)19(17,18)16(8-11(2)14)9-12(3)15/h4-7,11-12H,8-9H2,1-3H3

InChI Key

FQOGAIVBWOJCFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)Cl)CC(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.